molecular formula C13H9ClO2 B068142 2'-Chlorobiphenyl-3-carboxylic acid CAS No. 168619-03-2

2'-Chlorobiphenyl-3-carboxylic acid

Cat. No. B068142
CAS RN: 168619-03-2
M. Wt: 232.66 g/mol
InChI Key: XGEMSZNXYHULJU-UHFFFAOYSA-N
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Description

2’-Chlorobiphenyl-3-carboxylic acid is a chemical compound that belongs to the family of biphenyl compounds . It is a white or off-white crystalline powder with a molecular weight of 232.66 g/mol .


Synthesis Analysis

The synthesis of chlorobiphenyls, including 2’-Chlorobiphenyl-3-carboxylic acid, has been discussed in various studies . The preparation of chlorobiphenyls involves the decomposition of aroyl peroxides in appropriate substrates, which results in high yields of chlorobiphenyls . Other methods include the one-step homolytic decarboxylation of aromatic carboxylic acids .


Molecular Structure Analysis

The molecular structure of 2’-Chlorobiphenyl-3-carboxylic acid consists of a carboxyl functional group (COOH) attached to a biphenyl compound . The carbon and oxygen in the carbonyl are both sp2 hybridized, giving the carboxyl group a basic trigonal shape .


Chemical Reactions Analysis

Carboxylic acids, including 2’-Chlorobiphenyl-3-carboxylic acid, undergo a variety of reactions. They can react with bases to form ionic salts , and they can also undergo substitution reactions where the hydroxyl group is replaced by another nucleophilic group .


Physical And Chemical Properties Analysis

Carboxylic acids, including 2’-Chlorobiphenyl-3-carboxylic acid, have higher boiling points compared to other compounds with a similar molecular weight . They are also known for their solubility in water due to the presence of both hydrophilic (CO2) and hydrophobic (alkyl) regions in the same molecule .

Scientific Research Applications

Organic Synthesis

Carboxylic acids, such as 2’-Chlorobiphenyl-3-carboxylic acid, are versatile organic compounds used in various areas like organic synthesis, nanotechnology, and polymers . They are involved in many important reactions, such as substitution, elimination, oxidation, coupling, etc .

Nanotechnology

In nanotechnology, carboxylic acids are used as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures . For instance, organic carboxylic acids have been reported to assist the surface modification of multiple wall carbon nanotubes (MWCNTs) by ultrasonic radiation, with applications in the production of polymer nanomaterials .

Polymers

Carboxylic acids and their derivatives are used in the production of polymers, biopolymers, coatings, adhesives, and pharmaceutical drugs . They can be used as monomers, additives, catalysts, etc .

Environmental Remediation

2-Chlorobiphenyl, a compound structurally similar to 2’-Chlorobiphenyl-3-carboxylic acid, has been studied for its oxidative degradation by nanoscale zero-valent iron in the presence of dissolved oxygen . This suggests potential applications of 2’-Chlorobiphenyl-3-carboxylic acid in environmental remediation.

Pharmaceutical Applications

Carboxylic acids can be used in the production of pharmaceutical drugs . They can also be used as solvents, food additives, antimicrobials, and flavorings .

Anticonvulsant and Analgesic Agents

A series of 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives, which are structurally similar to 2’-Chlorobiphenyl-3-carboxylic acid, have been synthesized as potential anticonvulsant and analgesic agents .

Safety And Hazards

According to the safety data sheet, 2’-Chlorobiphenyl-3-carboxylic acid can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle this compound with appropriate protective equipment and in a well-ventilated area .

Future Directions

Research into carboxylic acids, including 2’-Chlorobiphenyl-3-carboxylic acid, could uncover a new repertoire of bioactive molecules and biosynthetic enzymes . This could potentially lead to the development of new classes of antibiotics with useful chemotherapeutic activities .

properties

IUPAC Name

3-(2-chlorophenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClO2/c14-12-7-2-1-6-11(12)9-4-3-5-10(8-9)13(15)16/h1-8H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGEMSZNXYHULJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=CC=C2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40373886
Record name 2'-Chloro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-Chlorobiphenyl-3-carboxylic acid

CAS RN

168619-03-2
Record name 2'-Chloro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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